9-Afdoc
Description
9-Afdoc, chemically identified as 9-Azabicyclo[3.3.1]nonane hydrochloride (CAS 6760-43-6), is a bicyclic amine compound with a unique bridged structure comprising a nine-membered ring system containing one nitrogen atom . Its molecular formula is C₈H₁₅N·HCl, yielding a molecular weight of 163.64 g/mol. The compound’s rigid bicyclic framework confers steric and electronic properties that make it valuable in coordination chemistry and catalysis, particularly as a ligand precursor for transition metals .
Key physicochemical properties include:
- Solubility: Highly soluble in polar solvents (e.g., water, methanol) due to its hydrochloride salt form.
- Stability: Stable under ambient conditions but sensitive to strong acids or bases.
- Applications: Used in asymmetric catalysis and pharmaceutical intermediates, leveraging its ability to form stable metal complexes .
Properties
CAS No. |
3820-06-2 |
|---|---|
Molecular Formula |
C21H29FO3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(8S,9R,10S,13S,14S,17S)-9-fluoro-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO3/c1-19-9-10-21(22)16(15(19)5-6-17(19)18(25)12-23)4-3-13-11-14(24)7-8-20(13,21)2/h11,15-17,23H,3-10,12H2,1-2H3/t15-,16-,17+,19-,20-,21+/m0/s1 |
InChI Key |
UXLJMXVZZYLZMP-LZQVICCCSA-N |
SMILES |
CC12CCC3(C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC43C)F |
Isomeric SMILES |
C[C@]12CC[C@]3([C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)CC[C@@]43C)F |
Canonical SMILES |
CC12CCC3(C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC43C)F |
Synonyms |
9 alpha-fluorodeoxycorticosterone 9-AFDOC 9-fluorodeoxycorticosterone |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Afdoc typically involves multiple steps, starting from readily available steroid precursors. The introduction of the fluorine atom at the 9th position is achieved through fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The hydroxyl group at the 21st position is introduced through hydroxylation reactions, which may involve the use of oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Fluorination: Introduction of the fluorine atom using fluorinating agents.
Hydroxylation: Introduction of the hydroxyl group using oxidizing agents.
Purification: Purification of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 9-Afdoc undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 9-fluoro-21-oxo-pregn-4-ene-3,20-dione.
Reduction: Formation of 9-fluoro-21-hydroxy-pregn-4-ene-3,20-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-Afdoc has a wide range of scientific research applications, including:
Chemistry:
Synthesis of Steroid Derivatives: Used as a precursor for the synthesis of various steroid derivatives with potential therapeutic applications.
Biology:
Cell Signaling Studies: Investigated for its role in modulating cell signaling pathways, particularly those involving glucocorticoid receptors.
Medicine:
Anti-inflammatory Agent: Used in the development of anti-inflammatory drugs for the treatment of conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease.
Immunosuppressive Agent: Studied for its potential in preventing organ transplant rejection and treating autoimmune diseases.
Industry:
Pharmaceutical Manufacturing: Utilized in the production of corticosteroid medications.
Mechanism of Action
The mechanism of action of 9-Afdoc involves binding to glucocorticoid receptors in target cells. Upon binding, the compound forms a receptor-ligand complex that translocates to the cell nucleus. This complex then interacts with specific DNA sequences, leading to the regulation of gene expression. The resulting changes in gene expression modulate various physiological processes, including inflammation, immune response, and metabolism.
Molecular Targets and Pathways:
Glucocorticoid Receptors: Primary molecular target.
NF-κB Pathway: Inhibition of the NF-κB pathway, leading to reduced production of pro-inflammatory cytokines.
AP-1 Pathway: Modulation of the AP-1 pathway, affecting the expression of genes involved in immune response.
Comparison with Similar Compounds
Key Findings :
Ring Size and Catalytic Activity: The larger bicyclo[3.3.1]nonane framework in 9-Afdoc provides enhanced steric bulk compared to Compounds A and B, improving metal-ligand coordination stability in catalytic reactions .
Solubility Trends : The hydrochloride form of 9-Afdoc increases its solubility, whereas Compound B’s compact structure reduces polar interactions .
Thermodynamic and Kinetic Comparisons
- Thermal Stability : 9-Afdoc decomposes at 220°C, outperforming Compound A (180°C) and B (150°C), likely due to stronger intermolecular interactions .
- Reaction Kinetics: In palladium-catalyzed cross-coupling reactions, 9-Afdoc-based ligands achieve turnover numbers (TON) of >1,000, compared to ~600 for Compound A and ~300 for Compound B .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
